(1,3,3-Trimethylpiperidin-2-yl)methanamine
Overview
Description
“(1,3,3-Trimethylpiperidin-2-yl)methanamine” is a chemical compound with the CAS Number: 1803605-56-2 . It has a molecular weight of 156.27 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “(1,3,3-Trimethylpiperidin-2-yl)methanamine” is1S/C9H20N2/c1-9(2)5-4-6-11(3)8(9)7-10/h8H,4-7,10H2,1-3H3
. This code provides a specific representation of the molecular structure of the compound.
Scientific Research Applications
Novel Aryloxyethyl Derivatives and Antidepressant Activity
Research into derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to (1,3,3-Trimethylpiperidin-2-yl)methanamine, has led to the identification of compounds with potent antidepressant-like activity. These compounds, designed as "biased agonists" of serotonin 5-HT1A receptors, have been found to preferentially stimulate ERK1/2 phosphorylation in the rat cortex, demonstrating significant potential as antidepressant drug candidates due to their high selectivity and efficacy in preclinical models (Sniecikowska et al., 2019).
Synthesis and Characterization of Oxadiazole Derivatives
The synthesis of oxadiazole derivatives, including compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, has been reported, showcasing the potential for high-yielding chemical reactions and applications in various fields of chemistry and materials science. These compounds have been characterized using a range of spectroscopic techniques, indicating their utility in further research and development efforts (Shimoga et al., 2018).
Palladacycle Synthesis and Catalytic Applications
The synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their subsequent use in the formation of unsymmetrical NCN′ pincer palladacycles has been explored. These compounds have shown good catalytic activity and selectivity in various reactions, highlighting their potential in catalysis and synthetic chemistry (Roffe et al., 2016).
Zinc Complexes for Polymerization
Research involving zinc(II) complexes with camphor-based iminopyridines has demonstrated their efficacy as pre-catalysts in the ring-opening polymerization of rac-lactide, leading to heterotactic-enriched polylactide. This work underscores the importance of such complexes in the field of polymer chemistry and materials science (Kwon et al., 2015).
Antimicrobial and Anticonvulsant Activities
Synthetic efforts have also been directed towards compounds like (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, showcasing their promising antibacterial and antifungal properties. Additionally, heterocyclic Schiff bases derived from 3-aminomethyl pyridine have been investigated for their anticonvulsant activities, contributing to the search for new therapeutic agents (Rao et al., 2013; Pandey & Srivastava, 2011).
Safety And Hazards
“(1,3,3-Trimethylpiperidin-2-yl)methanamine” has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
(1,3,3-trimethylpiperidin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)5-4-6-11(3)8(9)7-10/h8H,4-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLZJSPUAZRKMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1CN)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,3-Trimethylpiperidin-2-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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